molecular formula C11H10ClN3 B008791 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine CAS No. 19927-54-9

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Cat. No. B008791
CAS RN: 19927-54-9
M. Wt: 219.67 g/mol
InChI Key: BJTVDYOSYBZBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It might also include its role or use in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions of the reaction, and the mechanism by which it occurs.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other substances.


Scientific Research Applications

  • Antihypertensive Activity : Certain derivatives, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, have shown potential as antihypertensive agents due to their activity as I1 imidazoline receptor agonists (S. Aayisha et al., 2019).

  • Precursor in Pharmaceutical and Explosive Industries : The development of an economic process for producing 4,6-dihydroxy-2-methylpyrimidine, a key precursor in pharmaceutical and explosive industries, has been reported (R. Patil et al., 2008).

  • Antibacterial Agents : New classes of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines have been found to have potential as antibacterial agents (Y. Etemadi et al., 2016).

  • HIV and Kinesin Eg5 Inhibitors : Pyrimidine derivatives synthesized via Suzuki cross-coupling reaction have been explored for their potential as HIV and kinesin Eg5 inhibitors (N. Al-Masoudi et al., 2014).

  • Antituberculous Effect : Derivatives like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have shown a pronounced antituberculous effect when deacetylated (A. V. Erkin & V. Krutikov, 2007).

  • Antimicrobial Activity : Various synthesized compounds including Schiff and Mannich bases of isatin and its derivatives with pyrimidine have demonstrated significant antimicrobial activity against bacteria and fungi, as well as anti-HIV activity (S. Pandeya et al., 1999).

  • Synthesis and Characterization : Studies have also focused on the synthesis, characterization, and fragmentation of various derivatives under specific conditions, contributing to our understanding of their chemical properties and potential applications in different fields (A. V. Erkin et al., 2015).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, or environmental impact. It also includes recommended safety precautions and procedures for disposal.


Future Directions

This could involve potential applications or uses for the compound, areas of research that could be pursued, or improvements that could be made to its synthesis or processing.


properties

IUPAC Name

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVDYOSYBZBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564277
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

CAS RN

19927-54-9
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Reactant of Route 6
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Citations

For This Compound
1
Citations
M Hoffelner, U Hassan, W Seebacher… - Monatshefte für Chemie …, 2020 - Springer
Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization…
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.